molecular formula C20H31NOSi B12889174 1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]- CAS No. 138900-59-1

1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-

Katalognummer: B12889174
CAS-Nummer: 138900-59-1
Molekulargewicht: 329.6 g/mol
InChI-Schlüssel: FEJJVWNDTQLZQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of the 4-methoxyphenyl group and the triisopropylsilyl group in the structure of this compound makes it unique and potentially useful in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the 4-Methoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyrrole ring is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Triisopropylsilyl Group: The triisopropylsilyl group can be introduced through a silylation reaction, where the pyrrole compound is treated with triisopropylsilyl chloride in the presence of a base such as imidazole.

Industrial Production Methods

Industrial production of 3-(4-Methoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring is oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the 4-methoxyphenyl group to a 4-hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Lewis acids like aluminum chloride or boron trifluoride can facilitate electrophilic substitution reactions.

Major Products Formed

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: 3-(4-Hydroxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of the 4-methoxyphenyl group and the triisopropylsilyl group can influence the compound’s binding affinity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Methoxyphenyl)-1H-pyrrole: Lacks the triisopropylsilyl group, making it less bulky and potentially less selective in its interactions.

    3-(4-Methylphenyl)-1-(triisopropylsilyl)-1H-pyrrole: Contains a methyl group instead of a methoxy group, which can affect its electronic properties and reactivity.

    3-Phenyl-1-(triisopropylsilyl)-1H-pyrrole: Lacks the methoxy group, which can influence its solubility and binding interactions.

Uniqueness

The presence of both the 4-methoxyphenyl group and the triisopropylsilyl group in 3-(4-Methoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole makes it unique in terms of its steric and electronic properties. These groups can enhance the compound’s stability, solubility, and specificity in various chemical and biological applications.

Eigenschaften

CAS-Nummer

138900-59-1

Molekularformel

C20H31NOSi

Molekulargewicht

329.6 g/mol

IUPAC-Name

[3-(4-methoxyphenyl)pyrrol-1-yl]-tri(propan-2-yl)silane

InChI

InChI=1S/C20H31NOSi/c1-15(2)23(16(3)4,17(5)6)21-13-12-19(14-21)18-8-10-20(22-7)11-9-18/h8-17H,1-7H3

InChI-Schlüssel

FEJJVWNDTQLZQM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.